4-Bromo-2-iodofuran
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Overview
Description
4-Bromo-2-iodofuran is an organic compound with the molecular formula C₄H₂BrIO. It is a derivative of furan, a heterocyclic aromatic compound containing a five-membered ring with one oxygen atom. The presence of both bromine and iodine atoms in the furan ring makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-iodofuran typically involves halogenation reactions. One common method is the sequential halogenation of furan. Initially, furan undergoes bromination to form 2-bromofuran. This intermediate is then subjected to iodination to yield this compound. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-iodofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced with aryl or alkyl groups.
Oxidation and Reduction: The furan ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted furans, while oxidation can produce furan-2,5-dicarboxylic acid derivatives.
Scientific Research Applications
4-Bromo-2-iodofuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Researchers explore its potential as a precursor for biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-iodofuran involves its reactivity due to the presence of halogen atomsThe molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
- 2-Bromo-5-iodofuran
- 2-Iodo-5-bromofuran
- 2,5-Dibromofuran
- 2,5-Diiodofuran
Comparison: 4-Bromo-2-iodofuran is unique due to the specific positioning of the bromine and iodine atoms on the furan ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds. For instance, the presence of both bromine and iodine allows for selective functionalization and coupling reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C4H2BrIO |
---|---|
Molecular Weight |
272.87 g/mol |
IUPAC Name |
4-bromo-2-iodofuran |
InChI |
InChI=1S/C4H2BrIO/c5-3-1-4(6)7-2-3/h1-2H |
InChI Key |
XWQDLERVYIYFKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=C1Br)I |
Origin of Product |
United States |
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